

biological function of TPOP146 in vitro

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Compound of Interest

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An In-Depth Technical Guide to the In Vitro Biological Function of **TPOP146**

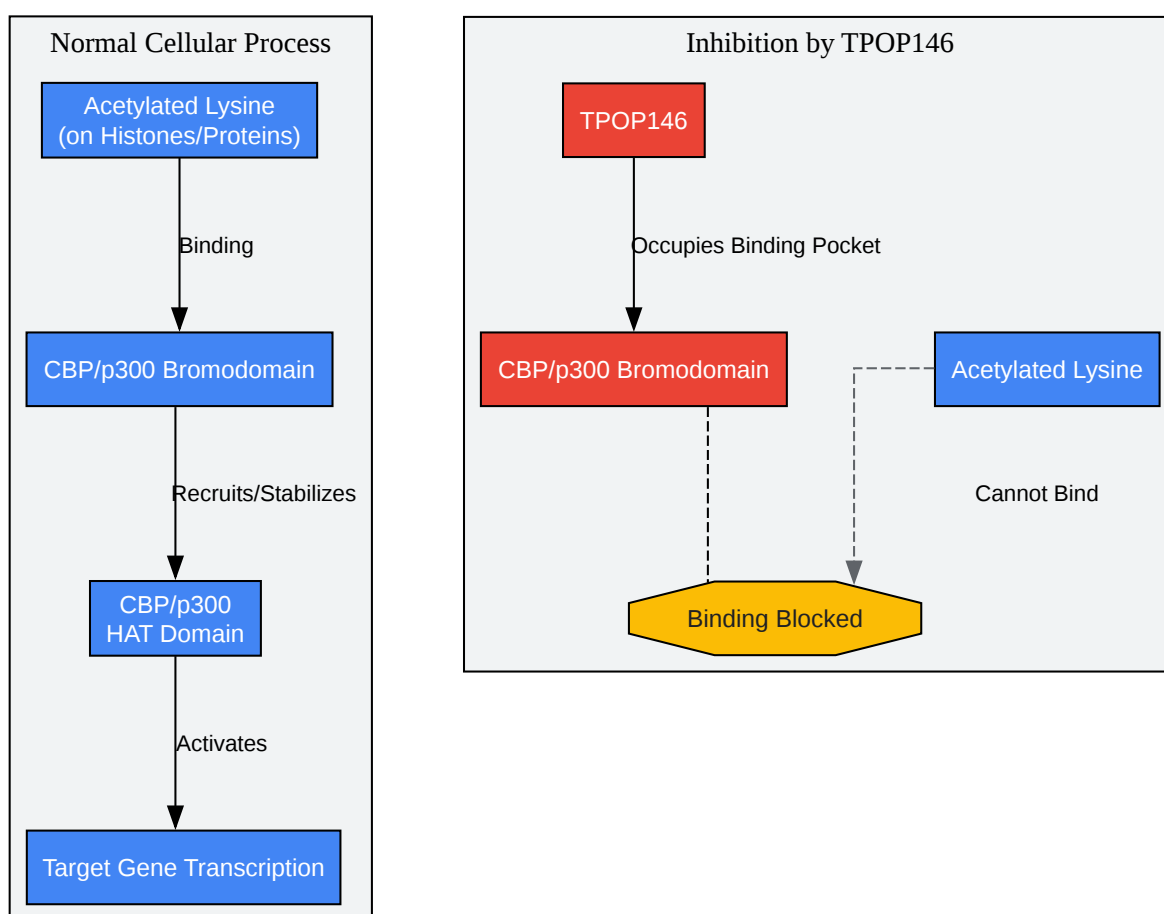
Executive Summary

TPOP146 is a potent and selective small molecule inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3][4] Its primary in vitro biological function is to competitively block the interaction between the CBP/p300 bromodomain and acetylated lysine residues on histone and non-histone proteins. By disrupting this critical interaction for chromatin targeting and protein scaffolding, **TPOP146** serves as a valuable chemical probe to investigate the diverse cellular roles of CBP/p300, including gene transcription, DNA damage response, and cell cycle control.[1][5] This guide details the mechanism of action, quantitative binding data, and demonstrated in vitro applications of **TPOP146**, providing researchers with a comprehensive technical overview.

Mechanism of Action: Inhibition of CBP/p300 Bromodomain

CBP and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. A key functional module within these proteins is the bromodomain, a specialized protein domain that recognizes and binds to acetylated lysine residues (Ac-Lys). This interaction is essential for tethering the CBP/p300 enzymatic machinery to specific chromatin locations and for mediating interactions within larger protein complexes, thereby facilitating the acetylation of target proteins.

TPOP146, a compound with a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone, functions as an N-acetyl-lysine mimetic.[1][3] It is designed to fit into the acetyl-lysine binding pocket of the CBP/p300 bromodomain. By occupying this pocket, **TPOP146** directly prevents the bromodomain from engaging with its natural acetylated lysine substrates. This competitive inhibition disrupts the recruitment of CBP/p300 to chromatin and other protein complexes, leading to a modulation of gene transcription and other downstream cellular processes.[2][4]



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Figure 1. Mechanism of **TPOP146** Inhibition.

Quantitative Data: Binding Affinity and Selectivity

The efficacy of **TPOP146** is defined by its high affinity for the CBP bromodomain and its selectivity over other bromodomain families, particularly the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4). This selectivity is critical for attributing observed biological effects specifically to the inhibition of CBP/p300.

Target	Dissociation Constant (Kd)	Reference
CBP Bromodomain	134 nM	[1] [2] [3] [4]
BRD4 Bromodomain	5.02 μ M	[2] [4] [6]

Table 1: In Vitro Binding Affinity of **TPOP146**.

The significantly weaker binding to BRD4 (approximately 37-fold higher Kd) demonstrates the selectivity of **TPOP146** for CBP/p300, making it a precise tool for in vitro studies.[\[2\]](#)

In Vitro Applications and Biological Effects

TPOP146 has been utilized in a variety of in vitro experimental systems to probe the function of CBP/p300. Its application has provided insights into the role of these co-activators in both physiological and pathological processes.

Disruption of Protein-Protein Interactions in Cellular Environments

Fluorescence Recovery After Photobleaching (FRAP) assays have demonstrated the on-target activity of **TPOP146** in living cells. Exposure of cells to 1 μ M **TPOP146** resulted in a significant decrease in the fluorescence recovery half-life of CBP at acetylated chromatin sites.[\[2\]](#) This is comparable to the effect of a bromodomain-inactivating mutation, confirming that **TPOP146** effectively targets the CBP bromodomain within the nucleus and competes with its natural acetyl-lysine interactions.[\[2\]](#)[\[4\]](#)

Investigation of Tau-Mediated Acetylation

In neurobiology research, **TPOP146** has been used to dissect the acetyltransferase activity of various proteins. In one study, **TPOP146** was used to inhibit CBP/p300 activity to determine if the protein Tau could independently acetylate β -catenin.[7][8] The results showed that inhibiting CBP/p300 with **TPOP146** only slightly decreased the acetylation of β -catenin in Tau-overexpressing cells, suggesting Tau itself was the predominant acetyltransferase for this substrate in that context.[7][8]

Modulation of the NLRP3 Inflammasome

TPOP146 has been employed to study the role of acetylation in innate immunity. Research on the NLRP3 inflammasome, a key component of the inflammatory response, used **TPOP146** to inhibit lysine acetyltransferases.[9] These experiments aimed to determine the effect of Tau-induced acetylation on NLRP3 activation, demonstrating **TPOP146**'s utility in dissecting complex signaling cascades involved in neuroinflammation.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used to characterize **TPOP146**'s in vitro function.

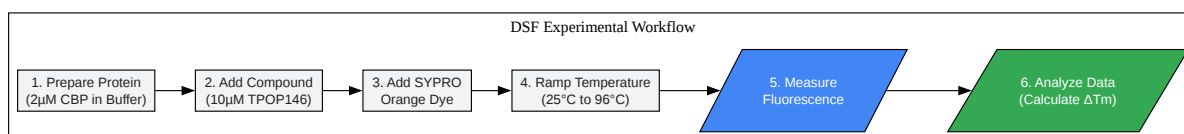
Differential Scanning Fluorimetry (DSF) for Target Engagement

This biophysical assay measures the thermal stability of a target protein in the presence of a ligand. A shift in the melting temperature (T_m) indicates a direct binding interaction.

Protocol:

- **Protein Preparation:** Prepare a solution of the target bromodomain (e.g., CBP) in a buffer of 10 mM HEPES, pH 7.5, and 500 mM NaCl.[2]
- **Assay Setup:** In a 96-well plate, add the protein to a final concentration of 2 μ M in a 20 μ L total volume.[2]
- **Compound Addition:** Add **TPOP146** to the wells at a final concentration of 10 μ M.[2]
- **Fluorescent Probe:** Add SYPRO Orange dye at a 1:1000 dilution.[2]

- Thermal Denaturation: Use a real-time PCR machine to increase the temperature from 25°C to 96°C at a rate of 3°C per minute.[2]
- Data Acquisition: Measure fluorescence at each interval using excitation and emission filters of 465 nm and 590 nm, respectively.[2]
- Analysis: The melting temperature (T_m) is the midpoint of the unfolding transition. A positive shift in T_m in the presence of **TPOP146** indicates stabilization and binding.



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Figure 2. Workflow for DSF Assay.

Cell-Based Target Engagement (FRAP Assay)

This microscopy technique measures the mobility of fluorescently-tagged proteins in living cells to assess target engagement.

Protocol:

- Cell Culture and Transfection: Culture appropriate cells (e.g., U2OS) and transfect with a plasmid expressing the fluorescently-tagged protein of interest (e.g., GFP-CBP).
- Compound Treatment: Treat the cells with a defined concentration of **TPOP146** (e.g., 1 µM) or a vehicle control for a specified duration.
- Microscopy Setup: Use a confocal laser scanning microscope equipped for live-cell imaging.
- Photobleaching: Select a region of interest (ROI) within the nucleus and use a high-intensity laser to photobleach the GFP signal in that area.

- **Image Acquisition:** Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached GFP-CBP molecules diffuse into the ROI.
- **Data Analysis:** Quantify the fluorescence intensity in the ROI over time. Calculate the half-maximal recovery time ($t_{1/2}$). A faster recovery (lower $t_{1/2}$) in **TPOP146**-treated cells indicates that the inhibitor has displaced GFP-CBP from its relatively immobile, chromatin-bound state.

Conclusion

TPOP146 is a well-characterized chemical tool whose biological function in vitro is the selective inhibition of the CBP/p300 bromodomains. Its demonstrated ability to compete with acetyl-lysine binding in both biochemical and cellular assays makes it an invaluable reagent for dissecting the roles of CBP/p300 in gene regulation, signal transduction, and disease pathogenesis. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively utilize **TPOP146** in their investigations of epigenetic mechanisms.

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